molecular formula C11H19NO3 B1321508 Tert-butyl 6-hydroxy-3-azabicyclo[3.2.0]heptane-3-carboxylate CAS No. 663172-78-9

Tert-butyl 6-hydroxy-3-azabicyclo[3.2.0]heptane-3-carboxylate

Cat. No. B1321508
M. Wt: 213.27 g/mol
InChI Key: UCFRPUSUNQPJRS-UHFFFAOYSA-N
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Description

The compound tert-butyl 6-hydroxy-3-azabicyclo[3.2.0]heptane-3-carboxylate is a multifunctional molecule that is structurally related to a variety of synthesized bicyclic compounds. These compounds are characterized by their azabicyclo core and have been synthesized to explore chemical spaces complementary to piperidine ring systems, which are prevalent in pharmaceutical chemistry .

Synthesis Analysis

The synthesis of related compounds involves efficient and scalable routes, as demonstrated in the synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate . The synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid was achieved by adjusting reaction conditions to obtain either cis or trans acids, with optical resolution accomplished via diastereomeric salt formation or chromatography on a chiral stationary phase . Similarly, a stereoselective synthesis of (1R,3S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylate was described, with a key cyclopropanation step controlled by the functional group at C-α . An innovative approach was used for the synthesis of tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate, starting from a commercially available chiral lactone and involving an epimerization/hydrolysis step .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as 1H NMR spectroscopy, high-resolution mass spectrometry, and single crystal X-ray diffraction analysis. For instance, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was characterized and its crystal structure determined, revealing a bicyclo[2.2.2]octane structure with a lactone moiety and a piperidine ring . The chiral version of this compound, (2S, 5S)-tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, was also synthesized and characterized, with its structure determined to have a noncentrosymmetric, chiral orthorhombic space group .

Chemical Reactions Analysis

The chemical reactivity of azabicyclo compounds can be quite unique, as demonstrated by the reaction of 2,3,4-triphenyl-3-azabicyclo[3.2.0]hepta-1,4-diene with dimethyl acetylenedicarboxylate, which resulted in an unusual product alongside the expected azepine . This highlights the potential for azabicyclo compounds to participate in novel chemical reactions, which can be influenced by factors such as pressure and reaction conditions.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of tert-butyl 6-hydroxy-3-azabicyclo[3.2.0]heptane-3-carboxylate are not detailed in the provided papers, related compounds exhibit properties such as crystallinity, solubility in common organic solvents, and the presence of diastereomers in certain cases . These properties are crucial for the practical application of these compounds in chemical synthesis and pharmaceutical development.

Scientific Research Applications

Efficient Scalable Synthesis

Maton et al. (2010) developed an efficient scalable route to synthesize the enantiomerically pure form of tert-butyl 6-hydroxy-3-azabicyclo[3.2.0]heptane-3-carboxylate. This method significantly improved upon previous routes, using an innovative approach starting from commercially available chiral lactone and featuring an elegant epimerization/hydrolysis step to avoid tedious purification, enabling production in kilogram quantities (Maton et al., 2010).

Piperidine Derivative Synthesis

Moskalenko and Boev (2014) described the synthesis of piperidine derivatives fused to a tetrahydrofuran ring, starting from tert-butyl 6-hydroxy-3-azabicyclo[3.2.0]heptane-3-carboxylate. This process involves nucleophilic opening of the oxirane ring and subsequent reactions to yield N-substituted hexahydrofuro[2,3-c]pyridine derivatives (Moskalenko & Boev, 2014).

Synthesis of 3-Hydroxypiperidines

Harmsen et al. (2011) detailed the synthesis of tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate through regioselective ring-opening of a racemic N-Boc-protected 7-oxa-3-azabicyclo[4.1.0]heptane. This compound serves as a scaffold for creating substituted piperidines, illustrating the versatility of tert-butyl 6-hydroxy-3-azabicyclo[3.2.0]heptane-3-carboxylate in medicinal chemistry (Harmsen et al., 2011).

Glutamic Acid Analogue Synthesis

Hart and Rapoport (1999) reported the synthesis of a glutamic acid analogue from L-serine, using tert-butyl 6-hydroxy-3-azabicyclo[3.2.0]heptane-3-carboxylate. This process highlights the compound's utility in creating conformationally constrained amino acids, important in peptide-based drug discovery (Hart & Rapoport, 1999).

Synthesis of 3-Azabicyclo[3.2.0]heptane Derivatives

Petz and Wanner (2013) synthesized 3-azabicyclo[3.2.0]heptane-6-carboxylic acid and 7-substituted derivatives as analogues of γ-aminobutyric acid. This process involved a [2+2] photocycloaddition of maleic anhydride with N-protected 3-pyrroline, demonstrating the compound's potential in creating bicyclic analogues of neurotransmitters (Petz & Wanner, 2013).

Molecular Structure Analysis

Moriguchi et al. (2014) synthesized tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a compound related to tert-butyl 6-hydroxy-3-azabicyclo[3.2.0]heptane-3-carboxylate, and determined its molecular structure. This work showcases the importance of structural analysis in understanding the properties of such compounds (Moriguchi et al., 2014).

properties

IUPAC Name

tert-butyl 6-hydroxy-3-azabicyclo[3.2.0]heptane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-5-7-4-9(13)8(7)6-12/h7-9,13H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCFRPUSUNQPJRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(C2C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00619555
Record name tert-Butyl 6-hydroxy-3-azabicyclo[3.2.0]heptane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00619555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 6-hydroxy-3-azabicyclo[3.2.0]heptane-3-carboxylate

CAS RN

663172-78-9
Record name tert-Butyl 6-hydroxy-3-azabicyclo[3.2.0]heptane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00619555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 6-hydroxy-3-azabicyclo[3.2.0]heptane-3-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
OP Demchuk, OV Hryshchuk… - The Journal of …, 2020 - ACS Publications
The synthesis of 3-azabicyclo[3.2.0]heptyl boropinacolates and trifluoroborates via the [2 + 2] photocycloaddition of the corresponding alkenyl boronic derivatives and maleimides or …
Number of citations: 23 pubs.acs.org

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